(S)-2-Amino-N-(2-cyano-benzyl)-N-ethyl-propionamide
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Overview
Description
(S)-2-Amino-N-(2-cyano-benzyl)-N-ethyl-propionamide is a chiral compound with significant interest in organic and medicinal chemistry. This compound features a cyano group, an amino group, and a benzyl group, making it a versatile intermediate in various synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-cyano-benzyl)-N-ethyl-propionamide typically involves the reaction of 2-cyanobenzyl bromide with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow protocols for the bromination of benzylic compounds using N-bromosuccinimide and a compact fluorescent lamp (CFL) for activation . This method ensures efficient production while minimizing the use of hazardous solvents.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2-cyano-benzyl)-N-ethyl-propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or potassium carbonate in an appropriate solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
(S)-2-Amino-N-(2-cyano-benzyl)-N-ethyl-propionamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-cyano-benzyl)-N-ethyl-propionamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes, such as dipeptidyl peptidase-4 (DPP-4), by binding to the active site and preventing substrate access . This inhibition can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Sitagliptin: A DPP-4 inhibitor used in the treatment of type 2 diabetes.
Vildagliptin: Another DPP-4 inhibitor with a similar mechanism of action.
Alogliptin: Known for its high potency and selectivity as a DPP-4 inhibitor.
Uniqueness
(S)-2-Amino-N-(2-cyano-benzyl)-N-ethyl-propionamide is unique due to its specific structural features, such as the presence of a cyano group and its chiral nature
Properties
IUPAC Name |
(2S)-2-amino-N-[(2-cyanophenyl)methyl]-N-ethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-3-16(13(17)10(2)15)9-12-7-5-4-6-11(12)8-14/h4-7,10H,3,9,15H2,1-2H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMNUELOTJEBRW-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1C#N)C(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1C#N)C(=O)[C@H](C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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